molecular formula C18H14N4O10S2 B12687916 2,2'-(1,4-Phenylenediimino)bis(5-nitrobenzenesulphonic) acid CAS No. 80994-10-1

2,2'-(1,4-Phenylenediimino)bis(5-nitrobenzenesulphonic) acid

Cat. No.: B12687916
CAS No.: 80994-10-1
M. Wt: 510.5 g/mol
InChI Key: UPVRELAIXKJNNU-UHFFFAOYSA-N
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Description

2,2’-(1,4-Phenylenediimino)bis(5-nitrobenzenesulphonic) acid is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of nitro and sulfonic acid groups attached to a phenylenediimino core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(1,4-Phenylenediimino)bis(5-nitrobenzenesulphonic) acid typically involves multi-step organic reactions. One common method includes the nitration of a suitable aromatic precursor followed by sulfonation and subsequent coupling reactions to introduce the phenylenediimino moiety. The reaction conditions often require controlled temperatures, specific catalysts, and careful handling of reagents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and sulfonation processes using automated reactors. The use of continuous flow systems can enhance efficiency and safety. Additionally, purification steps such as crystallization or chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2,2’-(1,4-Phenylenediimino)bis(5-nitrobenzenesulphonic) acid undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonic acid groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sulfuric acid or chlorosulfonic acid for sulfonation reactions.

Major Products Formed

    Oxidation: Formation of dinitro derivatives.

    Reduction: Formation of diamino derivatives.

    Substitution: Introduction of various substituents on the aromatic ring.

Scientific Research Applications

2,2’-(1,4-Phenylenediimino)bis(5-nitrobenzenesulphonic) acid finds applications in several scientific domains:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,2’-(1,4-Phenylenediimino)bis(5-nitrobenzenesulphonic) acid involves its interaction with specific molecular targets. The nitro and sulfonic acid groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound’s ability to undergo redox reactions also plays a role in its biological effects, such as generating reactive oxygen species that can damage cellular components.

Comparison with Similar Compounds

Similar Compounds

    2,2’-(1,4-Phenylenediimino)bis(5-nitrobenzenesulphonic) acid: Known for its unique combination of nitro and sulfonic acid groups.

    2,2’-(1,4-Phenylenediimino)bis(4-nitrobenzenesulphonic) acid: Similar structure but with different positioning of nitro groups.

    2,2’-(1,4-Phenylenediimino)bis(5-aminobenzenesulphonic) acid: Contains amino groups instead of nitro groups.

Uniqueness

2,2’-(1,4-Phenylenediimino)bis(5-nitrobenzenesulphonic) acid stands out due to its specific arrangement of functional groups, which imparts unique chemical reactivity and potential applications. Its ability to participate in diverse chemical reactions and its potential biological activities make it a compound of significant interest in various research fields.

Properties

CAS No.

80994-10-1

Molecular Formula

C18H14N4O10S2

Molecular Weight

510.5 g/mol

IUPAC Name

5-nitro-2-[4-(4-nitro-2-sulfoanilino)anilino]benzenesulfonic acid

InChI

InChI=1S/C18H14N4O10S2/c23-21(24)13-5-7-15(17(9-13)33(27,28)29)19-11-1-2-12(4-3-11)20-16-8-6-14(22(25)26)10-18(16)34(30,31)32/h1-10,19-20H,(H,27,28,29)(H,30,31,32)

InChI Key

UPVRELAIXKJNNU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)O)NC3=C(C=C(C=C3)[N+](=O)[O-])S(=O)(=O)O

Origin of Product

United States

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